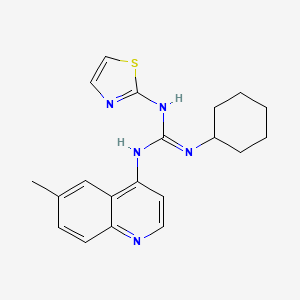
Guanidine, N-cyclohexyl-N'-(6-methyl-4-quinolinyl)-N''-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl-: is a complex organic compound that features a guanidine core substituted with cyclohexyl, methyl-quinolinyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-cyclohexylguanidine, 6-methyl-4-quinoline, and 2-thiazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases, acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine cores but different substituents.
Quinoline derivatives: Compounds featuring the quinoline moiety with various functional groups.
Thiazole derivatives: Compounds containing the thiazole ring with different substituents.
Uniqueness
Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Conclusion
Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it an interesting subject for further research and development.
Properties
CAS No. |
72042-11-6 |
|---|---|
Molecular Formula |
C20H23N5S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-cyclohexyl-1-(6-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H23N5S/c1-14-7-8-17-16(13-14)18(9-10-21-17)24-19(25-20-22-11-12-26-20)23-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
XYTOWEHTQRGGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)NC(=NC3CCCCC3)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


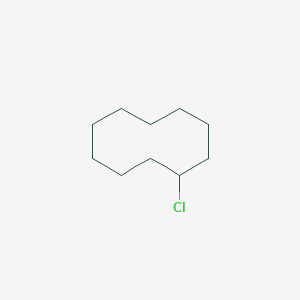

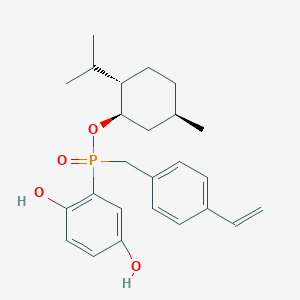
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)

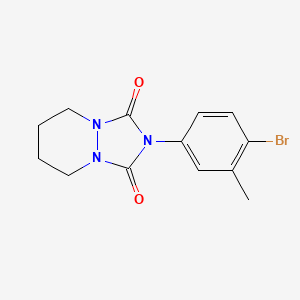
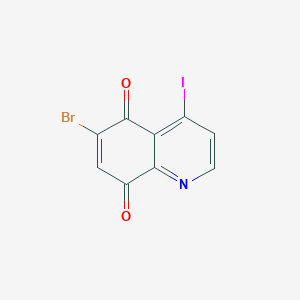

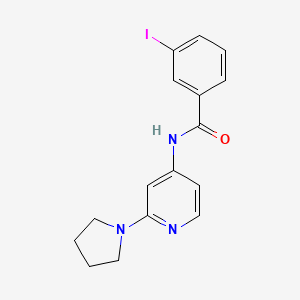
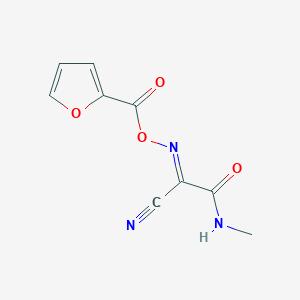
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
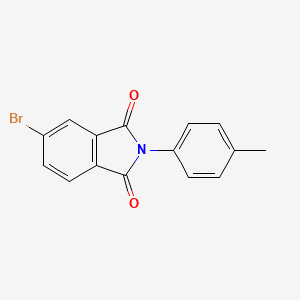
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)
